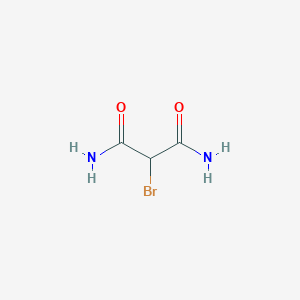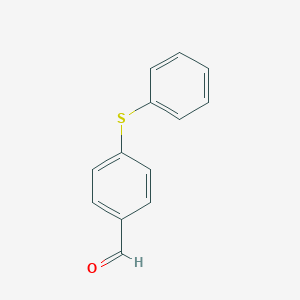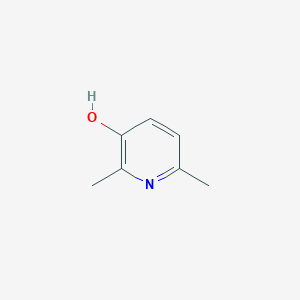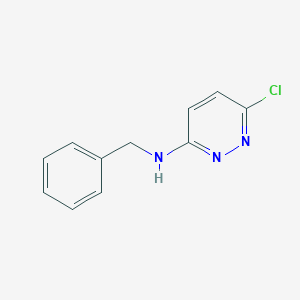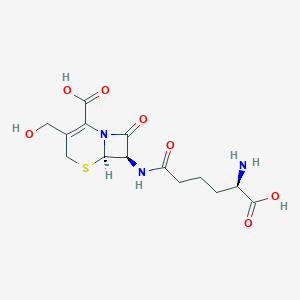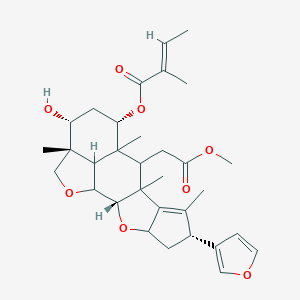
Deacetylsalannin
Descripción general
Descripción
Deacetylsalannin is a tetranortriterpenoid compound related to salannin, with distinct structural features and biological activities. The study by Kabaleeswaran et al. (1999) describes the crystal structures of salannin and 3-deacetylsalannin, highlighting their molecular similarities and differences, particularly in the orientation and conformation of various groups within the molecules. These compounds are known for their presence in neem tree products and have been studied for their potential uses in agriculture and medicine due to their bioactive properties.
Synthesis Analysis
Although not directly related to this compound, the principles of deacetylation as demonstrated in the alkaline N-deacetylation of chitin to chitosan can provide insights into synthetic processes that might apply to this compound. The process involves harsh conditions and significant structural changes, which could be analogous to the synthetic challenges in modifying this compound from its parent compounds.
Molecular Structure Analysis
The crystal structure analysis of this compound reveals differences in the orientation and conformation of the tigloyl and carbomethoxy groups and ring E compared to its acetylated counterpart. These structural variations significantly influence the physical and chemical properties of the compound, affecting its biological activity.
Chemical Reactions and Properties
This compound participates in various chemical reactions, particularly those involving its functional groups. The deacetylation process changes the chemical nature of the compound, affecting its reactivity and interaction with biological systems. Although specific reactions of this compound are not detailed in the literature, understanding its chemical properties requires knowledge of typical reactions involving similar tetranortriterpenoid structures.
Physical Properties Analysis
While specific details on the physical properties of this compound are scarce, general characteristics of similar compounds, such as solubility, melting points, and crystallinity, can be inferred. Typically, the removal of acetyl groups (deacetylation) affects the compound's water solubility and crystalline structure, which could be used to predict the behavior of this compound in various environments.
Chemical Properties Analysis
The chemical properties of this compound, like reactivity and stability, are influenced by its deacetylation. The removal of acetyl groups may increase the compound's hydrophilicity, affecting its solubility and interaction with other molecules. The specific chemical behavior can be deduced from studies on similar deacetylated compounds, which show changes in their reactivity and binding properties after deacetylation.
References:
Aplicaciones Científicas De Investigación
Aplicaciones Antiinflamatorias
Deacetylsalannin ha sido reconocido por sus propiedades antiinflamatorias . Esto lo convierte en un candidato para la investigación de tratamientos para enfermedades inflamatorias crónicas como la artritis, el asma y la enfermedad inflamatoria intestinal. Su mecanismo de acción podría ser fundamental para comprender cómo modular las vías inflamatorias en estas afecciones.
Mejoras Agrícolas
En la agricultura, this compound podría explorarse por su papel en la protección de plantas . Su potencial como pesticida o herbicida natural podría conducir a prácticas agrícolas más seguras, reduciendo la dependencia de productos químicos sintéticos que pueden dañar el medio ambiente.
Investigación Farmacológica
Farmacológicamente, los efectos antiinflamatorios de this compound sugieren que podría desarrollarse en agentes terapéuticos para afecciones caracterizadas por la inflamación . Además, su papel en la modulación del dolor y la regulación de la respuesta inmunitaria podría ser valioso para crear nuevos analgésicos o fármacos inmunomoduladores.
Tratamientos Dermatológicos
La investigación sobre las aplicaciones de this compound en dermatología podría conducir a nuevos tratamientos para afecciones de la piel. Sus propiedades antiinflamatorias y antimicrobianas pueden ser beneficiosas para controlar el acné, la psoriasis y el eccema, proporcionando una alternativa natural a los tratamientos actuales .
Potencial Oncológico
This compound puede tener aplicaciones en oncología, particularmente en el desarrollo de agentes quimiopreventivos. Su capacidad para modular el crecimiento celular y la apoptosis podría ser crucial para prevenir el inicio y la progresión de ciertos cánceres .
Trastornos Neurológicos
Las propiedades neuroprotectoras del compuesto podrían aprovecharse en el campo de la neurología. La investigación podría centrarse en cómo this compound podría proteger contra enfermedades neurodegenerativas o ayudar en la recuperación de la función neurológica después de una lesión .
Safety and Hazards
Mecanismo De Acción
Target of Action
Deacetylsalannin is a limonoid compound primarily isolated from the neem tree (Azadirachta indica) . Its primary targets include various enzymes and receptors involved in inflammatory and immune responses. Specifically, it has been shown to interact with cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process .
Mode of Action
this compound exerts its effects by inhibiting the activity of COX enzymes, particularly COX-2. This inhibition reduces the synthesis of pro-inflammatory prostaglandins, thereby diminishing inflammation and pain . Additionally, this compound may interact with other molecular targets involved in immune modulation, contributing to its anti-inflammatory properties .
Biochemical Pathways
The inhibition of COX enzymes by this compound affects the arachidonic acid pathway, which is responsible for the production of various eicosanoids, including prostaglandins and leukotrienes . By reducing the levels of these inflammatory mediators, this compound helps to mitigate inflammation and its associated symptoms. This action can have downstream effects on other signaling pathways involved in immune responses and cellular proliferation .
Result of Action
At the molecular level, this compound’s inhibition of COX enzymes leads to a decrease in the production of pro-inflammatory prostaglandins . This results in reduced inflammation, pain, and swelling. At the cellular level, this compound can modulate immune cell activity, potentially enhancing the body’s ability to respond to infections and other immune challenges . These effects contribute to the compound’s overall anti-inflammatory and immunomodulatory properties .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds . For instance, the compound’s stability may be compromised in highly acidic or basic environments, affecting its bioavailability and therapeutic efficacy . Additionally, interactions with other dietary components or medications can alter its pharmacokinetic profile, potentially enhancing or diminishing its effects .
Propiedades
IUPAC Name |
[(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-6-(furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] (E)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H42O8/c1-8-16(2)29(35)40-23-13-22(33)30(4)15-38-26-27(30)31(23,5)21(12-24(34)36-7)32(6)25-17(3)19(18-9-10-37-14-18)11-20(25)39-28(26)32/h8-10,14,19-23,26-28,33H,11-13,15H2,1-7H3/b16-8+/t19-,20-,21-,22-,23+,26-,27+,28-,30-,31+,32-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNRBOGIPLCVIM-LJEOTECVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(C2(COC3C2C1(C(C4(C3OC5C4=C(C(C5)C6=COC=C6)C)C)CC(=O)OC)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@]2(CO[C@@H]3[C@@H]2[C@]1([C@H]([C@]4([C@@H]3O[C@H]5C4=C([C@@H](C5)C6=COC=C6)C)C)CC(=O)OC)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201316747 | |
| Record name | Deacetylsalannin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1110-56-1 | |
| Record name | Deacetylsalannin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1110-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deacetylsalannin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1S,2S)-2-phenylcyclopropyl]benzene](/img/structure/B75713.png)
